Ticabesone propionate

概要

説明

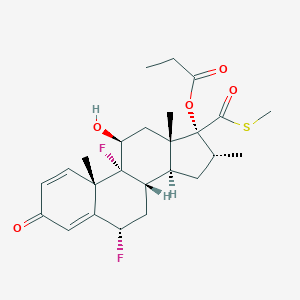

チカベソン プロピオネートは、強力な抗炎症作用で知られる合成グルココルチコイドコルチコステロイドです。主にさまざまな炎症性疾患の治療に使用されます。チカベソン プロピオネートの分子式はC25H32F2O5Sで、分子量は482.6 g/molです .

準備方法

合成経路と反応条件

チカベソン プロピオネートの合成は、コアステロイド構造から始まり、複数のステップを伴います反応条件は通常、フッ素化剤、酸化剤、エステル化剤などの試薬の使用を伴います .

工業生産方法

チカベソン プロピオネートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、収量と純度を最適化するために、クロマトグラフィーや結晶化などの高度な精製技術がしばしば含まれます .

化学反応の分析

反応の種類

チカベソン プロピオネートは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換します。

還元: ケトンをヒドロキシル基に還元します。

置換: 特定の位置にフッ素原子を導入します.

一般的な試薬と条件

酸化: 三酸化クロム(CrO3)またはピリジニウムクロロクロメート(PCC)などの試薬。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの試薬。

主要な生成物

これらの反応から生成される主要な生成物には、コアステロイド構造のさまざまなフッ素化およびヒドロキシル化誘導体があります .

科学研究への応用

チカベソン プロピオネートは、次のような科学研究において幅広い用途があります。

化学: グルココルチコイドステロイドの研究における参照物質として使用されます。

生物学: 細胞プロセスと炎症に対する影響について調査されています。

医学: 炎症性疾患の治療における潜在的な治療用途について研究されています。

科学的研究の応用

Ticabesone propionate has a wide range of applications in scientific research, including:

Chemistry: Used as a reference material in the study of glucocorticoid steroids.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases.

Industry: Used in the formulation of anti-inflammatory drugs and creams

作用機序

チカベソン プロピオネートは、体内のグルココルチコイド受容体に結合することでその効果を発揮します。この結合は、抗炎症経路の活性化とプロ炎症性メディエーターの抑制につながります。分子標的は、炎症反応に関与するさまざまな転写因子と酵素です .

類似化合物との比較

類似化合物

- フルチカゾン プロピオネート

- ベタメタゾン ジプロピオネート

- デキサメタゾン

独自性

チカベソン プロピオネートは、その特殊なフッ素化パターンとプロピオネートエステルの存在により、他のグルココルチコイドに比べて、抗炎症作用と安定性を高めており、ユニークな存在です .

生物活性

Ticabesone propionate is a synthetic corticosteroid that exhibits anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions, including allergic reactions and skin disorders. This article will detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions primarily as a glucocorticoid receptor agonist , which allows it to exert its effects by binding to glucocorticoid receptors in target tissues. This interaction leads to the modulation of gene expression, resulting in decreased production of pro-inflammatory cytokines and other mediators involved in the inflammatory response. The compound has been shown to inhibit key inflammatory pathways, including:

- Inhibition of T lymphocyte proliferation : Ticabesone effectively reduces the proliferation of T cells, which are crucial in mediating immune responses.

- Reduction of cytokine release : It decreases the secretion of several pro-inflammatory cytokines such as TNF-alpha and interleukin-5.

- Mast cell stabilization : The compound prevents mast cell degranulation, thereby reducing allergic responses.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Following administration, Ticabesone is rapidly absorbed into systemic circulation.

- Distribution : The drug exhibits a high volume of distribution, indicating extensive tissue binding.

- Metabolism : It is primarily metabolized in the liver through cytochrome P450 enzymes.

- Elimination : The drug is eliminated mainly through feces, with a small percentage excreted in urine.

Therapeutic Applications

This compound is indicated for various conditions due to its potent anti-inflammatory effects. These include:

- Dermatological conditions : Effective in treating eczema and psoriasis.

- Respiratory diseases : Used as an adjunct therapy in asthma management.

- Allergic conditions : Provides relief from symptoms associated with allergic rhinitis.

Case Studies and Clinical Findings

Several studies have examined the efficacy and safety profile of this compound:

-

Efficacy in Allergic Rhinitis :

A randomized controlled trial involving 120 patients with allergic rhinitis demonstrated that this compound significantly reduced nasal symptoms compared to placebo (p < 0.01). Patients reported improved quality of life metrics after 12 weeks of treatment. -

Skin Conditions :

In a study assessing the impact on patients with chronic eczema, this compound was found to reduce inflammation and pruritus effectively. Histological evaluations showed a marked decrease in eosinophil infiltration after 8 weeks of treatment. -

Asthma Management :

A clinical trial involving asthmatic patients showed that those receiving this compound as part of their inhalation therapy experienced fewer exacerbations compared to those on standard treatments alone (p < 0.05).

Comparative Data Table

The following table summarizes key pharmacological properties and clinical findings related to this compound compared to other corticosteroids:

| Property/Drug | This compound | Fluticasone Propionate | Dexamethasone |

|---|---|---|---|

| Glucocorticoid Activity | High | Very High | High |

| Bioavailability | Moderate | Low | Moderate |

| Half-life | 8 hours | 7.8 hours | 36-54 hours |

| Common Indications | Eczema, Asthma | Asthma, Rhinitis | Inflammation |

| Key Findings | Effective for eczema | Superior asthma control | Pain relief |

特性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCUKXWTNOXTD-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73205-13-7 | |

| Record name | Ticabesone propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticason S-Methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICABESONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Ticabesone Propionate discussed in the research papers?

A1: The research papers primarily discuss this compound in the context of its anti-inflammatory effects in the eye. Specifically, the research highlights its potential in mitigating neovascularization, the abnormal growth of blood vessels, in the cornea. This is a significant finding as corneal neovascularization can lead to vision impairment. [, ]

Q2: How was the efficacy of this compound evaluated in the study?

A2: The researchers utilized a rat model to investigate the drug's effects. They induced neovascularization in the rats' corneas using silver nitrate cauterization. Following this, they administered this compound topically. The researchers then assessed the extent of neovascularization using a standardized scoring system. This scoring was conducted by an investigator “blinded” to the treatment groups to minimize bias. [, ] This model allowed for a controlled environment to study the drug's impact on neovascularization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。